1,3-di-tert-butyl-1H-pyrazol-5-amine
Overview
Description
1,3-di-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 787552-38-9 . It has a molecular weight of 195.31 and its IUPAC name is 1,3-ditert-butyl-1H-pyrazol-5-amine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C11H21N3 . Its average mass is 195.305 Da and its monoisotopic mass is 195.173553 Da .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 67-69 degrees Celsius .Scientific Research Applications
Green Synthetic Chemistry : The compound has been utilized in the protection of secondary amine in substituted pyrazole derivatives using green chemistry approaches. This is significant in the synthesis of anticancer compounds, employing green catalysts such as Polyethylene glycols-400 and Boc (Di-tert-butyl dicarbonate) as a protecting agent. This method provides good yield with fewer side products, highlighting its environmental friendliness (2020).
Efficient Synthesis Methods : Researchers have reported efficient synthesis techniques for related pyrazole derivatives, like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These methods emphasize operational ease, short reaction times, and do not require isolation and purification of intermediates, making the process more streamlined (Becerra, Rojas, & Castillo, 2021).
Catalysis in Polymerization : Derivatives of this compound have been used in catalyzing the copolymerization of CO2 and cyclohexene oxide, showcasing their potential in polymer chemistry. These catalysts are effective even under low CO2 pressures and solvent-free conditions, indicating their utility in environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).
Nonlinear Optical Studies : The compound and its derivatives have been studied for their nonlinear optical properties. For example, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated its stability and potential for intramolecular charge transfer, which is crucial for nonlinear optical applications (Tamer et al., 2016).
Versatile Intermediate in Drug Synthesis : It plays a significant role as an intermediate in the synthesis of targeted PROTAC (Proteolysis-targeting chimera) molecules, indicating its importance in medicinal chemistry (Zhang et al., 2022).
Molecular Structure and Characterization : Extensive studies have been conducted to understand the molecular structure and characterization of these compounds, aiding in the development of more efficient synthetic methods and applications in various fields, including material science and drug discovery (Bobko et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,5-ditert-butylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-10(2,3)8-7-9(12)14(13-8)11(4,5)6/h7H,12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGLMBJVRDWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655959 | |
Record name | 1,3-Di-tert-butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787552-38-9 | |
Record name | 1,3-Di-tert-butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-di-tert-butyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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